molecular formula C10H12N2O3S B14204214 O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate CAS No. 827044-42-8

O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate

Katalognummer: B14204214
CAS-Nummer: 827044-42-8
Molekulargewicht: 240.28 g/mol
InChI-Schlüssel: MIJPFUCOSDYQPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a nitrophenyl group, a methyl group, and a dimethylcarbamothioate moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate typically involves the reaction of 2-methyl-3-nitrophenol with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioate moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the carbamothioate group under basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamothioates.

Wissenschaftliche Forschungsanwendungen

O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamothioate moiety can also form covalent bonds with nucleophilic sites in proteins or other biomolecules, affecting their function.

Vergleich Mit ähnlichen Verbindungen

  • O-(2-Methyl-3-nitrophenyl) dimethylcarbamate
  • O-(2-Methyl-3-nitrophenyl) dimethylcarbamoyl chloride
  • O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioamide

Comparison: O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate is unique due to the presence of the carbamothioate group, which imparts distinct chemical reactivity compared to carbamate or carbamoyl chloride analogs. This uniqueness makes it a valuable compound for specific synthetic and biological applications.

Eigenschaften

CAS-Nummer

827044-42-8

Molekularformel

C10H12N2O3S

Molekulargewicht

240.28 g/mol

IUPAC-Name

O-(2-methyl-3-nitrophenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C10H12N2O3S/c1-7-8(12(13)14)5-4-6-9(7)15-10(16)11(2)3/h4-6H,1-3H3

InChI-Schlüssel

MIJPFUCOSDYQPT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1OC(=S)N(C)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.